Description
2,2'-(carbonyldibenzene-4,1-diyl)bis(3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound classified as an isoindole derivative. This compound features a unique structure that includes two isoindole moieties linked by a carbonyl-dibenzene unit. Isoindoles are known for their diverse biological activities and potential applications in medicinal chemistry.
Source
The compound can be synthesized through various organic reactions and is cataloged in chemical databases such as PubChem and BenchChem, where detailed information on its synthesis and properties can be found.
Classification
This compound falls under the category of organic compounds, specifically isoindole derivatives. It is characterized by the presence of multiple functional groups, including carbonyl and dione structures, which contribute to its reactivity and potential applications.
Methods
The synthesis of 2,2'-(carbonyldibenzene-4,1-diyl)bis(3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) typically involves several multi-step organic reactions. Common methods include:
Technical Details
The synthesis may require specific catalysts to enhance reaction rates and optimize yields. Techniques such as recrystallization and chromatography are often employed for purification.
Structure
The molecular structure of 2,2'-(carbonyldibenzene-4,1-diyl)bis(3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) can be described in terms of its IUPAC name and InChI representation:
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoyl]phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
| InChI | InChI=1S/C29H24N2O5/c32-25(17-9-13-19(14-10-17)30-26(33)21-5-1-2-6-22(21)27(30)34)18-11-15-20(16-12-18)31-28(35)23-7-3-4-8-24(23)29(31)36/h1-4,9-16,21-24H,5-8H2 |
This structure indicates the presence of multiple aromatic rings and functional groups that contribute to its chemical behavior.
Types of Reactions
The compound is capable of undergoing various chemical reactions:
Common Reagents and Conditions
Typical reagents used in these reactions include:
These reactions allow for the modification of the compound's structure and properties.
The mechanism of action for 2,2'-(carbonyldibenzene-4,1-diyl)bis(3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) involves its interaction with biological targets. Key processes include:
Binding to Receptors: The compound may interact with specific receptors or enzymes in biological systems.
Modulation of Pathways: It could influence various biochemical pathways and cellular processes that are critical for its potential therapeutic effects.
Physical Properties
While specific physical properties such as melting point or solubility were not detailed in the sources reviewed, compounds within this class typically exhibit moderate solubility in organic solvents due to their aromatic nature.
Chemical Properties
Chemical properties include reactivity with nucleophiles and electrophiles due to the presence of functional groups like carbonyls. The stability of the compound under various conditions (e.g., temperature or pH changes) would also be an important consideration in practical applications.
The potential applications of 2,2'-(carbonyldibenzene-4,1-diyl)bis(3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) span several fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its role in studying biological pathways and interactions.
Medicine: Research is ongoing into its pharmacological properties for drug development.
Industry: It has potential applications in developing new materials with specific functionalities.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: